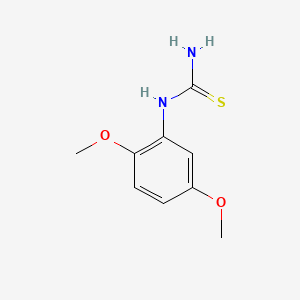

(2,5-Dimethoxyphenyl)thiourea

説明

Overview of Thiourea (B124793) Derivatives in Medicinal and Agricultural Chemistry

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiourea moiety (-NH-C(=S)-NH-). This structural feature allows for a wide range of chemical modifications, leading to a diverse array of biological activities. biointerfaceresearch.comontosight.ai Consequently, these compounds have attracted significant attention in both medicinal and agricultural chemistry. ontosight.airesearchgate.net

In the field of medicinal chemistry, thiourea derivatives are recognized as privileged structures, forming the backbone of numerous bioactive compounds and drugs. nih.gov They have been investigated for a multitude of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. ontosight.ainih.govontosight.ai The biological activity of these compounds is often attributed to their ability to interact with various biological molecules like proteins and nucleic acids, for instance, by inhibiting specific enzymes. biointerfaceresearch.comontosight.ai The thiourea scaffold's capacity to form hydrogen bonds is a key factor in its binding affinity to biological targets such as enzymes and receptors. biointerfaceresearch.comontosight.ai

In agricultural science, thiourea derivatives have demonstrated considerable utility as pesticides and plant growth regulators. ontosight.aiacs.org They are effective in protecting crops from various diseases by hindering the growth and reproduction of pathogens. acs.org Research has focused on their application as fungicides, insecticides, herbicides, and antiviral agents in plants. researchgate.netacs.org Compared to some traditional chemical pesticides, certain thioureas exhibit lower toxicity and enhanced safety, making them suitable for use in environmentally sensitive areas and organic farming. acs.org The incorporation of a thiourea group can also improve the physicochemical properties of agricultural chemicals, such as solubility. acs.org

Table 1: Applications of Thiourea Derivatives in Medicinal and Agricultural Fields

| Field | Application | Examples of Investigated Activities |

|---|---|---|

| Medicinal Chemistry | Therapeutic Agents | Antibacterial, Antiviral, Antifungal, Anticancer, Anti-inflammatory, Antioxidant, Anticonvulsant. nih.govnih.gov |

| Agricultural Chemistry | Agrochemicals | Insecticides, Fungicides, Herbicides, Plant Growth Regulators, Antiviral Agents. researchgate.netacs.org |

Historical Context of (2,5-Dimethoxyphenyl)thiourea in Scientific Inquiry

Other related compounds have also been subjects of scientific reports. The synthesis of 1-(2,5-dimethoxy-phenyl)-3-(3-methoxy-phenyl)-thiourea and its evaluation as a corrosion inhibitor was documented. The synthesis of various thiopyrimidine-5-carbonitrile derivatives using 2,5-dimethoxy-benzaldehyde was reported in research published in 2014. japsonline.com More recently, studies have explored the antimicrobial potential of compounds derived from structures incorporating the 2,5-dimethylphenyl moiety, which is structurally related to the dimethoxyphenyl group. nih.gov

The compound itself, 1-(2,5-Dimethoxyphenyl)thiourea, is commercially available for research purposes, indicating its role as a building block in chemical synthesis. calpaclab.comsigmaaldrich.com Its investigation is often embedded within larger studies aimed at developing new therapeutic agents or materials. For example, N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236) was rationally designed as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, with research on its potent antiviral activity published in 2005. nih.gov

Table 2: Chemical Data for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(2,5-Dimethoxyphenyl)thiourea | 67617-98-5 | C9H12N2O2S | 212.27 calpaclab.com |

| 1-(2,5-dimethoxyphenyl)-3-methyl-2-thiourea | 34725-25-2 | C10H14N2O2S | 226.30 smolecule.com |

| N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea | Not Available | C13H17ClN2O3S | 316.80 researchgate.net |

| N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236) | Not Available | Not Available | Not Available |

Significance of the 2,5-Dimethoxyphenyl Moiety in Thiourea Chemistry

The specific arrangement of substituents on the phenyl ring of a thiourea derivative is crucial for its biological activity. The 2,5-dimethoxyphenyl moiety, which consists of a phenyl ring with two methoxy (B1213986) (-OCH3) groups at positions 2 and 5, imparts specific properties to the molecule that influence its interactions with biological targets.

The electron-donating nature of the methoxy groups can affect the electronic properties and reactivity of the aromatic ring. smolecule.com The position of these groups is critical. For example, in a study of pyrrolo[1,2-a]pyrazine (B1600676) derivatives, a compound with a 2,5-dimethoxyphenyl group did not show effective inhibition of human lymphoma U937 cell survival, whereas a similar compound with a 2,4-dimethoxyphenyl group was a more potent inhibitor. nih.gov This highlights the importance of the substituent orientation on the benzene (B151609) ring for biological efficacy. nih.gov

Conversely, the 2,5-dimethoxyphenyl group has been a key structural feature in the development of potent bioactive compounds. The anti-HIV agent PHI-236, which incorporates a 2-(2,5-dimethoxyphenylethyl) group, was specifically designed to fit into the binding pocket of HIV-1 reverse transcriptase and showed robust activity against wild-type and drug-resistant strains. nih.gov Similarly, the 2,5-dimethylphenyl scaffold, which is closely related, has been identified as a common feature in many antimicrobial compounds and has been a focus for developing new agents against antibiotic-resistant infections. nih.gov Studies on thiazole (B1198619) derivatives bearing the N-2,5-dimethylphenyl group have shown promising antimicrobial activity against multidrug-resistant Gram-positive pathogens. nih.gov These findings suggest that the 2,5-disubstituted phenyl pattern, whether with methoxy or methyl groups, can be a valuable component in the design of new biologically active molecules.

Table 3: Influence of Phenyl Ring Substitution on Biological Activity

| Compound Class | Substitution Pattern | Observed Biological Effect |

|---|---|---|

| Pyrrolo[1,2-a]pyrazine derivatives | 2,5-dimethoxyphenyl | Ineffective inhibition of U937 cell survival. nih.gov |

| Pyrrolo[1,2-a]pyrazine derivatives | 2,4-dimethoxyphenyl | Potent inhibition of U937 cell survival. nih.gov |

| Pyridyl thiourea derivatives | 2-(2,5-dimethoxyphenylethyl) | Potent anti-HIV activity. nih.gov |

| Thiazole derivatives | N-2,5-dimethylphenyl | Antimicrobial activity against multidrug-resistant bacteria. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

(2,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-12-6-3-4-8(13-2)7(5-6)11-9(10)14/h3-5H,1-2H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGQKHQZDDTIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374344 | |

| Record name | (2,5-dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67617-98-5 | |

| Record name | (2,5-dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67617-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (2,5-Dimethoxyphenyl)thiourea

The formation of the thiourea (B124793) linkage is central to these synthetic routes. The primary methods involve the reaction of an amine with a thiocarbonyl source.

A classical and highly effective method for the synthesis of thioureas involves the use of thiophosgene (B130339) (CSCl₂). This reaction typically proceeds in a two-step sequence. First, the primary amine, 2,5-dimethoxyaniline (B66101), is treated with thiophosgene to form the corresponding 2,5-dimethoxyphenyl isothiocyanate. This intermediate is often highly reactive and can be used without isolation. Subsequent reaction with ammonia (B1221849) or a primary/secondary amine yields the desired thiourea.

The reaction of an amine with thiophosgene is often performed in a biphasic system, such as dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, to neutralize the HCl byproduct. nih.govmdpi.com For instance, the synthesis of an isothiocyanate from an aniline (B41778) derivative can be achieved by adding thiophosgene dropwise to a cooled mixture of the aniline in dichloromethane and aqueous sodium carbonate. acs.org The resulting isothiocyanate can then be reacted with an amine to afford the final thiourea product. The high reactivity and toxicity of thiophosgene necessitate careful handling and are a significant consideration for this synthetic route. mdpi.comresearchgate.net

Table 1: General Conditions for Thiophosgene-Mediated Thiourea Synthesis

| Step | Reactants | Reagents/Solvents | Temperature | Outcome |

|---|---|---|---|---|

| 1 | 2,5-Dimethoxyaniline, Thiophosgene | Dichloromethane, NaHCO₃ (aq) | 0 °C to RT | 2,5-Dimethoxyphenyl isothiocyanate |

The synthesis of thioureas can be viewed as a nucleophilic substitution at a thiocarbonyl group. A common approach involves the reaction of an amine with carbon disulfide. In this method, the amine, such as 2,5-dimethoxyaniline, reacts with carbon disulfide in the presence of a base (e.g., aqueous ammonia) to form a dithiocarbamate (B8719985) salt in situ. orgsyn.org This salt is then treated with a desulfurizing agent, such as lead nitrate, which facilitates the elimination of a sulfur atom and subsequent cyclization or rearrangement to form the isothiocyanate, which can be further reacted. orgsyn.org A more direct route to symmetrical N,N'-diaryl thioureas involves the reaction of an aromatic amine with carbon disulfide in an aqueous medium under sunlight, providing an environmentally benign alternative. researchgate.net

Another example of nucleophilic substitution is the reaction of a pre-formed thiourea with an electrophile. For instance, the sulfur atom of the thiourea can act as a nucleophile in reactions like the Hantzsch thiazole (B1198619) synthesis, where it attacks an α-haloketone. sc.eduijpsjournal.com

The most direct and widely used method for preparing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. To synthesize the parent this compound, 2,5-dimethoxyphenyl isothiocyanate would be reacted with ammonia. For substituted derivatives, other amines are used.

For example, N-(2,5-dimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea was synthesized by reacting 2,5-dimethoxyphenyl isothiocyanate with L-cysteine in a methanol/water mixture at room temperature, affording the product in a 64% yield. tubitak.gov.tr This highlights the compatibility of the reaction with functionalized amines. The general procedure involves stirring the isothiocyanate and the amine in a suitable solvent, such as THF or ethanol (B145695), at room temperature. acs.org The reactions are typically clean and provide the desired thioureas in good to excellent yields.

Table 2: Synthesis of a this compound Derivative via Isothiocyanate Condensation tubitak.gov.tr

| Isothiocyanate | Amine | Solvent | Time | Yield |

|---|

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation. One such approach for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. nih.gov This method can be performed in a continuous-flow system, where a solution of the isocyanide and amine is mixed with an aqueous polysulfide solution, generated in situ from a base and elemental sulfur. nih.gov This process generates an isothiocyanate intermediate that immediately reacts with the amine present to form the thiourea. This strategy allows for the synthesis of a wide range of thioureas with good yields.

The Biginelli reaction is another prominent MCR where thiourea can be a key component. In a relevant example, 2,5-dimethoxybenzaldehyde, thiourea, and a β-dicarbonyl compound are condensed in a one-pot reaction. researchgate.net While this produces a dihydropyrimidinethione rather than this compound itself, it demonstrates the utility of the dimethoxyphenyl scaffold in MCRs involving thiourea. Using silica (B1680970) sulfuric acid as a catalyst in ethylene (B1197577) glycol, yields can reach up to 99%. researchgate.net

The reaction of an acyl or aroyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, provides a convenient route to N-acyl or N-aroyl thioureas. niscpr.res.inacs.org This method proceeds through the in situ formation of a reactive acyl isothiocyanate intermediate. The aroyl chloride is typically refluxed with ammonium thiocyanate in a solvent like acetone (B3395972). niscpr.res.in After the formation of the aroyl isothiocyanate, the primary amine, in this case, 2,5-dimethoxyaniline, is added to the mixture, which is then heated to yield the N-aroyl-N'-(2,5-dimethoxyphenyl)thiourea.

This route is versatile and can be used to synthesize a library of thiourea derivatives by varying the starting aroyl chloride and the amine. acs.orgresearchgate.net Phase-transfer catalysts like PEG-400 can be employed to improve the efficiency of the isothiocyanate formation step. niscpr.res.in

Table 3: General Acyl Chloride-Thiocyanate Route

| Aroyl Chloride | Thiocyanate Salt | Amine | Catalyst/Solvent | Product |

|---|

Solid acid catalysts offer several advantages, including ease of separation, reusability, and reduced environmental impact. Their application in thiourea-related synthesis is notable in multicomponent reactions like the Biginelli reaction. scielo.org.mx For the synthesis of dihydropyrimidinethiones, a one-pot condensation of an aldehyde (e.g., 2,5-dimethoxybenzaldehyde), a β-ketoester, and thiourea can be effectively catalyzed by solid acids. researchgate.netnih.gov

Catalysts such as dicalcium phosphate (B84403) dihydrate (DCPD) have been shown to be effective for this transformation in refluxing ethanol. scielo.org.mx Similarly, L-proline has been used as an organocatalyst under solvent-free conditions for the Biginelli reaction. researchgate.net While these examples result in pyrimidine (B1678525) derivatives, they establish the principle of using solid or reusable catalysts for reactions involving the nucleophilic addition of thiourea to an in situ generated electrophile, a key step analogous to thiourea synthesis. The Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone, can also be facilitated by solid acid catalysts like silica-supported tungstosilisic acid. mdpi.com

Table 4: Solid Acid Catalysts in Biginelli-type Reactions with Thiourea

| Aldehyde | β-Dicarbonyl | Catalyst | Conditions | Product Class |

|---|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | Ethyl acetoacetate | Dicalcium Phosphate | Refluxing Ethanol | Dihydropyrimidinethione |

Chemical Transformations and Derivative Synthesis

The reactivity of this compound is largely dictated by the presence of the thiourea functional group. This moiety can undergo a variety of chemical reactions, leading to the formation of a wide array of derivatives with potential applications in medicinal chemistry and material science.

Oxidation Reactions

The thiourea group in this compound is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. smolecule.com The specific product obtained often depends on the strength of the oxidizing agent used and the reaction conditions. Common oxidizing agents employed for this transformation include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (B83412). For instance, the oxidation of analogous thiourea derivatives has been shown to yield urea (B33335) derivatives or even sulfonic acids when strong oxidants like potassium permanganate are used.

Table 1: Oxidation of Thiourea Derivatives

| Oxidizing Agent | Potential Product(s) | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | smolecule.com |

| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide, Sulfone | smolecule.com |

| Potassium Permanganate (KMnO₄) | Sulfone, Sulfonic Acid, Urea Derivative |

This table is illustrative and based on general reactions of thiourea derivatives.

Reduction Reactions

Table 2: Reduction of Thiourea Derivatives

| Reducing Agent | Potential Product(s) | Reference(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Amine, Reduced Thiourea Derivative | smolecule.com |

| Sodium Borohydride (NaBH₄) | Reduced Thiourea Derivative | smolecule.com |

| Catalytic Hydrogenation | C-SH or C-H bond formation |

This table is illustrative and based on general reactions of thiourea derivatives.

Nucleophilic Substitution at the Thiourea Moiety

The thiourea group is known to participate in nucleophilic substitution reactions. smolecule.comcymitquimica.com The sulfur atom can act as a nucleophile, and the carbon of the thiocarbonyl group is electrophilic. Nucleophiles such as amines, alcohols, and thiols can react with the thiourea moiety, often under basic or acidic conditions, to yield substituted derivatives. The electron-donating methoxy (B1213986) groups on the phenyl ring can also influence the reactivity of the thiourea group in these transformations.

Cyclization Reactions to Form Heterocyclic Derivatives

This compound is a key precursor in the synthesis of various heterocyclic compounds. smolecule.com The thiourea moiety provides the necessary atoms to form part of the heterocyclic ring through cyclization reactions. These reactions are of significant interest as they lead to the formation of biologically active molecules.

Thiazole rings can be synthesized from thiourea derivatives through reactions with α-haloketones, a classic method known as the Hantzsch thiazole synthesis. nih.govijper.org For example, the reaction of a thiourea with an α-bromoacetophenone derivative in a suitable solvent like acetone can lead to the formation of a thiazole derivative. nih.govnih.gov The reaction of this compound with appropriate electrophiles can yield various substituted thiazoles. nih.gov For instance, reaction with 2-bromo-2',5'-dimethoxyacetophenone (B1265504) has been reported. researchgate.net The synthesis of 2-amino-4,5-diarylthiazole derivatives often involves the reaction of a substituted ethanone (B97240) with thiourea. mdpi.com

Table 3: Synthesis of Thiazole Derivatives from Thiourea

| Reagent(s) | Reaction Type | Product Type | Reference(s) |

| α-Haloketone (e.g., α-bromoacetophenone) | Hantzsch Thiazole Synthesis | Substituted Thiazole | nih.govijper.orgnih.gov |

| 2-Bromo-2',5'-dimethoxyacetophenone | Cyclocondensation | Substituted Thiazole | researchgate.net |

| 1,2-Diaryl-2-bromoethanone | Cyclization | 2-Amino-4,5-diarylthiazole | mdpi.com |

| 5-Chloroacetyloxindole | Condensation | Thiazole-containing Indole | sioc-journal.cn |

Thiazolidinone rings, another important class of heterocyclic compounds, can be synthesized from thiourea derivatives. sciensage.info A common method involves the cyclization of thioureas with compounds like ethyl bromoacetate (B1195939) in the presence of a base such as sodium acetate (B1210297). dergipark.org.tr Another approach is the reaction with chloroacetic acid. nih.govijaers.comtandfonline.com These reactions lead to the formation of 2-imino-1,3-thiazolidin-4-one derivatives or related structures. dergipark.org.trijaers.com The specific substitution pattern on the resulting thiazolidinone ring can be controlled by the choice of reactants.

Table 4: Synthesis of Thiazolidinone Derivatives from Thiourea

| Reagent(s) | Product Type | Reference(s) |

| Ethyl Bromoacetate and Sodium Acetate | 2-Imino-1,3-thiazolidin-4-one | dergipark.org.tr |

| Chloroacetic Acid | Thiazolidinone | nih.govtandfonline.com |

| Chloroacetyl Chloride | 2-Iminothiazolidin-4-one | ijaers.com |

| Monochloroacetic Acid and Potassium Carbonate | Thiazolone | nih.gov |

Benzothiazole (B30560) Derivatives

The synthesis of benzothiazoles from arylthiourea precursors is a well-established transformation in heterocyclic chemistry, primarily known as the Jacobson-Hugershoff reaction. This reaction involves the intramolecular electrophilic cyclization of an N-arylthiourea onto the ortho position of the aromatic ring, followed by oxidation.

While specific studies detailing the cyclization of this compound to its corresponding benzothiazole derivative are not extensively documented in the surveyed literature, the general mechanism is expected to proceed as illustrated below. The presence of two electron-donating methoxy groups on the phenyl ring influences the regioselectivity of the cyclization. The reaction is typically facilitated by an oxidizing agent, such as bromine or sulfuryl chloride, or conducted in strong acidic media like concentrated sulfuric acid. google.com For instance, the cyclization of various arylthioureas is known to be catalyzed by bromine or bromide salts in sulfuric acid. google.com

The general pathway involves the oxidation of the thiourea's sulfur atom to form a sulfenyl halide or a related electrophilic species. This is followed by an intramolecular electrophilic attack on the electron-rich aromatic ring. Subsequent elimination and aromatization yield the final 2-aminobenzothiazole (B30445) derivative. Established methods often involve the condensation of 2-aminothiophenols with various reagents or the intramolecular cyclization of thiobenzanilides. ijper.orgacs.org

Table 1: General Reaction for Jacobson-Hugershoff Benzothiazole Synthesis

| Starting Material | Reagents/Conditions | Product Type |

| N-Arylthiourea | Oxidizing Agent (e.g., Br₂, SO₂Cl₂) or H₂SO₄ | 2-Aminobenzothiazole Derivative |

This table represents a generalized transformation. Specific conditions for this compound may require optimization.

Synthesis of Metal Complexes and Coordination Compounds

Thiourea and its derivatives are renowned for their excellent ligating properties, acting as versatile building blocks in coordination chemistry. researchgate.net They readily form stable complexes with a wide array of transition metals, including but not limited to palladium(II), platinum(II), nickel(II), copper(II), cobalt(II), and ruthenium(III). rsc.orgrsc.orgwiley.com The coordination typically occurs through the soft sulfur donor atom, which shows a high affinity for soft metal centers. researchgate.net

In the case of this compound, it is expected to function primarily as a monodentate ligand, coordinating to metal ions via its sulfur atom. However, N-acyl or N-aroyl derivatives of thiourea can act as bidentate ligands, coordinating through both the sulfur and the carbonyl oxygen atom (S,O-chelation). rsc.orgwiley.com This chelation often results in the formation of stable, six-membered rings with the metal center, enhancing the complex's stability.

While specific research detailing the synthesis of metal complexes using this compound as the sole ligand is limited in the available literature, the general procedures are well-documented for analogous compounds. The synthesis typically involves reacting a metal salt (e.g., metal acetate or chloride) with the thiourea ligand in a suitable solvent like ethanol or methanol, often in a 1:2 metal-to-ligand molar ratio. wiley.com

For example, studies on N,N-dialkyl-N'-(4-fluorobenzoyl)thioureas have shown the formation of Ni(II) and Cu(II) complexes where the ligand coordinates in a bidentate fashion. wiley.com Similarly, thiourea derivatives bearing other functional moieties, such as ibuprofen, have been successfully used to synthesize Co(II), Ni(II), Pb(II), and Cu(I) complexes. jcchems.com The resulting complexes often exhibit distinct geometries, such as square-planar for Ni(II) and Pd(II) or tetrahedral arrangements, depending on the metal ion and the steric and electronic properties of the ligand. rsc.orgwiley.com A related compound, N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, has been synthesized and its crystal structure confirms the potential for complex hydrogen-bonding networks, which is a key feature in the supramolecular assembly of such ligands and their metal complexes. researchgate.net

Table 2: Illustrative Synthesis of Metal Complexes with Thiourea Derivatives

| Thiourea Ligand Type | Metal Salt Example | Product | Coordination Mode |

| N-Arylthiourea | PdCl₂, PtCl₂ | [M(L)₄]Cl₂ | Monodentate (S) |

| N-Aryl-N'-acylthiourea | Ni(OAc)₂, Cu(OAc)₂ | [M(L)₂] | Bidentate (S, O) |

This table provides generalized examples of thiourea coordination chemistry; specific outcomes depend on the exact reactants and conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton and carbon-13 spectra, the precise connectivity of atoms in (2,5-Dimethoxyphenyl)thiourea can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule: the thiourea (B124793) N-H protons, the aromatic protons on the phenyl ring, and the methyl protons of the two methoxy (B1213986) groups.

In related thiourea derivatives, the protons of the N-H groups typically appear as broad singlets in the downfield region of the spectrum, often between δ 9.0 and 11.0 ppm. For instance, in N-(2,5-dimethoxyphenyl)-N'-(2-thienyl)-thiourea, two distinct singlets for the N-H protons were observed at δ 12.75 and δ 11.70 ppm in DMSO-d6. farmaciajournal.com The aromatic protons of the 2,5-dimethoxyphenyl group are expected to appear as a multiplet system in the range of δ 6.5–7.5 ppm. vulcanchem.com The two methoxy groups (-OCH₃), being chemically equivalent in many environments, would likely produce a sharp singlet at approximately δ 3.8 ppm, integrating to six protons. vulcanchem.com In the related N-(2,5-dimethoxyphenyl)-N'-(2-thienyl)-thiourea, the two methoxy groups showed separate singlets at δ 3.78 and δ 3.70 ppm. farmaciajournal.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiourea (N-H) | 9.0 - 11.0 | Broad Singlet |

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet |

Note: Data are based on typical values for thiourea derivatives. vulcanchem.com

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The most downfield signal is anticipated to be from the thiocarbonyl (C=S) carbon of the thiourea moiety, typically appearing around δ 180 ppm. vulcanchem.com The aromatic carbons of the phenyl ring are expected to resonate in the δ 110–150 ppm region. vulcanchem.com The signals for the carbon atoms bonded to the methoxy groups and the nitrogen atom will have distinct shifts within this range due to substituent effects. The carbon atoms of the two methoxy groups are expected to produce a signal at approximately δ 56 ppm. vulcanchem.com In the ¹³C NMR spectra of various thiourea derivatives, the C=S carbon appears consistently in the δ 176-180 ppm range. acs.orgrevistadechimie.ro

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiocarbonyl (C=S) | ~ 180 |

| Aromatic (Ar-C) | 110 - 150 |

Note: Data are based on typical values for thiourea derivatives. vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, several key absorptions are expected.

The N-H stretching vibrations of the thiourea group typically appear as one or more bands in the region of 3100–3400 cm⁻¹. Specifically, values around 3200–3300 cm⁻¹ are often cited for N-H stretches in similar structures. vulcanchem.com The C=S stretching vibration is weaker than its C=O counterpart and is generally found in the 1250–1350 cm⁻¹ range. vulcanchem.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the methoxy groups should produce strong bands between 1020 and 1250 cm⁻¹. vulcanchem.com IR data for the related compound N-(2,5-Dimethoxyphenyl)-N′-phenylthiourea shows N-H stretches at 3347 and 3164 cm⁻¹, and C-O stretches at 1282, 1048, and 1023 cm⁻¹. jst.go.jp

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=S | Stretching | 1250 - 1350 |

Note: Data are based on typical values for thiourea derivatives. vulcanchem.comjst.go.jp

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound (C₉H₁₂N₂O₂S), the calculated molecular weight is 228.27 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 228.

The fragmentation pattern would likely involve characteristic cleavages. Common fragmentation pathways for thiourea derivatives include the cleavage of the C-N bond connecting the phenyl ring to the thiourea moiety. This could lead to the formation of a fragment corresponding to the 2,5-dimethoxyaniline (B66101) radical cation or the isothiocyanate fragment. Further fragmentation could involve the loss of methyl groups (CH₃) from the methoxy substituents or the loss of the entire methoxy group.

X-ray Diffraction (XRD) for Crystal Structure Determination

In this derivative, the core this compound fragment exhibits near planarity. researchgate.net The central thiourea unit (N-C(S)-N) is essentially planar, as is the benzene (B151609) ring. researchgate.netresearchgate.net The dihedral angle between the plane of the thiourea moiety and the plane of the benzene ring is a key structural parameter. In the case of N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, this angle is reported to be a relatively small 5.67 (6)°. researchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H groups of the thiourea acting as donors and the sulfur atom acting as an acceptor, often leading to the formation of dimers. researchgate.netresearchgate.net

The bond lengths and angles within the this compound moiety are consistent with standard values for similar compounds. academicjournals.org Data from N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea reveals the typical double-bond character of the C=S bond and the geometry around the nitrogen and carbon atoms. researchgate.net

Table 4: Selected Bond Lengths and Angles from a this compound Derivative

| Bond/Angle | Description | Value |

|---|---|---|

| C=S | Thiocarbonyl bond length | 1.6675 (19) Å |

| C-N | Thiourea C-N bond lengths | 1.314 (3) Å, 1.389 (3) Å |

| C-O | Methoxy C-O bond lengths | 1.425 (3) Å, 1.426 (3) Å |

| N-C-N | Angle within thiourea group | ~116-118° |

Note: Data obtained from the crystal structure of N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea. researchgate.netacademicjournals.org

Dihedral Angle Analysis

The spatial arrangement of the molecular fragments in thiourea derivatives is crucial for understanding their chemical behavior and crystal packing. In the closely related compound, N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, the planarity of the core functional groups has been a subject of detailed crystallographic investigation. The carbonyl-thiourea fragment (C=O/N-C=S/N) and the 2,5-dimethoxyphenyl ring are both individually planar. researchgate.net

A key structural parameter is the dihedral angle between these two planes. For N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, this angle is reported to be a remarkably small 5.67 (6)°. researchgate.net This indicates a nearly co-planar arrangement between the benzene ring and the thiourea moiety. This value is significantly smaller than those observed in other N-(4-chlorobutanoyl)-N'-phenylthiourea derivatives, where the phenyl group lacks the 2,5-dimethoxy substitution. For instance, the dihedral angles in N-(4-chlorobutanoyl)-N′-(2-fluorophenyl)thiourea are 74.78 (19)° and 82.3 (2)° for its two independent molecules in the crystal lattice. researchgate.net Similarly, for N-(4-chlorobutanoyl)-N′-phenyl-thiourea, these angles are 72.98 (12)° and 81.47 (14)°. researchgate.net The near co-planarity in the 2,5-dimethoxyphenyl derivative suggests that the electronic effects of the methoxy groups and potential intramolecular interactions play a significant role in stabilizing this conformation.

Table 1: Comparative Dihedral Angles in Thiourea Derivatives

| Compound | Dihedral Angle between Phenyl Ring and Thiourea Moiety (°) |

|---|---|

| N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea | 5.67 (6) researchgate.net |

| N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea | 74.78 (19) / 82.3 (2) researchgate.net |

Hydrogen Bonding Patterns and Crystal Packing

The crystal structure of this compound derivatives is significantly influenced by a network of hydrogen bonds, which dictates the molecular packing and stabilizes the lattice. These interactions can be categorized into intramolecular (within a single molecule) and intermolecular (between adjacent molecules) bonds.

In N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, the molecule's conformation is stabilized by intramolecular N—H⋯O and weak C—H⋯S hydrogen bonds. researchgate.net The N—H⋯O interaction is a common feature in 1-(acyl)-3-substituted thioureas, often resulting in a stable six-membered ring formation (S(6) loop). acs.org

The intermolecular hydrogen bonding is extensive and crucial for the supramolecular architecture. In the crystal packing of N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, molecules are linked into centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds. researchgate.net This R²₂(8) graph set motif is a characteristic hydrogen-bonding pattern in many thiourea derivatives. researchgate.netconicet.gov.ar The crystal structure is further stabilized by weaker intermolecular C—H⋯O and C—H⋯S contacts, creating a robust three-dimensional network. researchgate.net The N–H···S interactions are fundamental to the organization of thiourea-containing crystals, often resulting in dimers or infinite chains. smolecule.comwm.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the purity of synthesized thiourea derivatives, including this compound. acs.orglabscoop.comfishersci.com This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For compounds of this class, reverse-phase HPLC is commonly employed. rsc.org This involves a non-polar stationary phase, typically a silica (B1680970) gel chemically modified with C18 alkyl chains (ODS), and a polar mobile phase. rsc.org The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile. rsc.org To improve peak shape and resolution, additives like formic acid or ammonium (B1175870) formate (B1220265) are frequently added to the mobile phase. rsc.org

The purity of the compound is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers and research publications often report purities of >95% or >98% for thiourea derivatives, as determined by HPLC. acs.orglabscoop.comfishersci.com

Table 3: Typical HPLC Parameters for Purity Analysis of Thiourea Derivatives

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography rsc.org |

| Stationary Phase | C18 (ODS) silica gel column rsc.org |

| Mobile Phase | Gradient of Water and Acetonitrile rsc.org |

| Additives | Formic acid, Ammonium formate, or Ammonia (B1221849) solution to control pH rsc.org |

| Detection | UV Diode Array Detector (DAD) rsc.org |

| Purity Standard | Typically reported as >95% or >98% labscoop.comfishersci.com |

Advanced Spectroscopic Techniques

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a structural fingerprint. The Raman spectrum of this compound would be expected to show characteristic bands corresponding to its various functional groups. Due to the complex vibrational dynamics arising from the mixture of normal modes in the thiourea moiety, some assignments can be complex. up.ac.za

Based on studies of thiourea and its derivatives, several key vibrational modes can be anticipated. up.ac.zaeurjchem.com A prominent band in the Raman spectrum of thiourea compounds is the C=S stretching vibration, which typically appears as a strong band around 729-730 cm⁻¹. up.ac.za The N-H stretching vibrations are observed at higher wavenumbers, generally in the range of 3150-3400 cm⁻¹. up.ac.za Other important vibrations include the C-N stretching and N-H bending modes, which often couple and appear in the 1600-1000 cm⁻¹ region. up.ac.za For example, a Raman band near 1093 cm⁻¹ in thiourea is attributed to a mixed mode with contributions from ν(C-N) and ρ(N-H). up.ac.za The presence of the dimethoxyphenyl group would introduce additional bands corresponding to aromatic C-H stretching, C=C ring stretching, and C-O stretching vibrations.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3150-3400 | N-H stretching | up.ac.za |

| ~1600-1630 | Aromatic C=C ring stretching / N-H bending | up.ac.za |

| ~1090-1100 | Mixed ν(C-N) and ρ(N-H) | up.ac.za |

Biological Activities and Pharmacological Investigations

Anticancer Research

Thiourea (B124793) derivatives, as a class of compounds, have garnered significant interest for their potential therapeutic applications, including anticancer effects. mdpi.commdpi.com These compounds are structurally versatile, which allows for the development of derivatives with varied properties that can interact with specific molecular targets involved in cancer progression. mdpi.com Studies on various thiourea derivatives have shown they can suppress cancer cell proliferation, induce programmed cell death (apoptosis), and modulate cellular signaling pathways. mdpi.comnih.gov Research into derivatives containing a dimethoxyphenyl group, for instance, has indicated a correlation between this moiety and cytotoxicity against certain cancer cell lines.

Inhibition of Cancer Cell Proliferation

The ability of a compound to inhibit the proliferation of cancer cells is a fundamental aspect of anticancer research. While broad studies on thiourea derivatives have demonstrated anti-proliferative effects against various cancer cell lines nih.gov, specific data detailing the direct impact of (2,5-Dimethoxyphenyl)thiourea on the rate of cancer cell growth is not extensively documented in the available research. The general mechanism for thiourea compounds can involve interfering with processes essential for cell division.

Mechanisms of Action in Cancer Cells

Understanding the precise mechanisms through which a compound exerts its effects is crucial for its development as a therapeutic agent. For thiourea derivatives, several mechanisms of action have been proposed and investigated.

Targeting Specific Molecular Pathways

The anticancer activity of thiourea derivatives is often linked to their ability to interfere with specific molecular pathways that are crucial for cancer cell survival and proliferation. mdpi.com For instance, some derivatives have been found to inhibit microtubule polymerization, a mechanism that disrupts cell division and leads to mitotic arrest and subsequent apoptosis. nih.gov Other pathways targeted by thiourea compounds include the Wnt/β-catenin signaling pathway and various protein kinases. nih.gov While these findings are promising for the thiourea scaffold in general, the specific molecular targets of this compound remain an area for future investigation.

Antiviral Research

The thiourea scaffold has been a foundation for the development of various antiviral agents jst.go.jpnih.gov. A significant area of this research has focused on inhibitors of human immunodeficiency virus type 1 (HIV-1). The antiviral properties of these compounds are often linked to their ability to target key viral enzymes essential for replication.

A critical target in antiretroviral therapy is the HIV-1 reverse transcriptase (RT) enzyme, which is responsible for converting the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, disrupting its catalytic activity and halting the replication process.

A notable derivative, N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea, also known as PHI-236, has been identified as a potent NNRTI. This compound incorporates the this compound moiety and was rationally designed to effectively fit within the NNRTI binding pocket of the HIV-1 RT enzyme. Its design specifically considered changes in the binding pocket that arise from clinically observed drug-resistance mutations. PHI-236 has demonstrated robust anti-HIV activity and has been evaluated for its potential as both a therapeutic agent and a microbicide to prevent sexual transmission of HIV-1.

The efficacy of an inhibitor is often quantified by its binding affinity to the target enzyme and its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug needed to inhibit a biological process by 50%. PHI-236 has shown a high binding affinity for the HIV-1 RT enzyme. The potency of PHI-236 has been demonstrated through its low IC₅₀ values against both wild-type HIV-1 and various clinical isolates.

| Parameter | Value | Target |

|---|---|---|

| Binding Affinity (Ludi Ki) | 0.07 µM | HIV-1 Reverse Transcriptase |

| IC₅₀ (p24 assay) | <0.001 µM | Wild-Type HIV-1 (HTLVIIIB) |

| IC₅₀ Range | 0.009–0.04 µM | Primary Clinical Isolates with multiple RT mutations |

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. PHI-236 was specifically designed to be effective against such strains. It has demonstrated potent activity against HIV-1 variants that are resistant to other NNRTIs and nucleoside reverse transcriptase inhibitors (NRTIs). Its efficacy extends to multidrug-resistant (MDR) strains that harbor multiple mutations in the reverse transcriptase enzyme.

Research has shown that PHI-236 is significantly more potent than standard NNRTIs against HIV-1 strains with key resistance mutations, including K103N and Y181C. For example, it was found to be 500–1000 times more effective than delavirdine or nevirapine against the Y181C mutant strain. Furthermore, PHI-236 showed high efficacy against an MDR strain with mutations M41L, L74V, V106A, and T215Y, exhibiting an IC₅₀ of 5 nM.

| Resistant Strain / Mutation | PHI-236 Potency | Comparison |

|---|---|---|

| NNRTI-Resistant (Y181C) | Highly potent | 500-1000 times more effective than Delavirdine or Nevirapine |

| NNRTI-Resistant (K103N) | Highly potent (IC₅₀ = 0.014 µM) | Superior to other tested NNRTIs |

| Multidrug-Resistant (M41L, L74V, V106A, T215Y) | Highly effective (IC₅₀ = 5 nM) | Superior to Trovirdine, AZT, Delavirdine, and Nevirapine |

| NRTI-Resistant Isolates (2-5 TAMs) | Highly potent (Mean IC₅₀ = 0.009 µM) | Up to 270-fold more potent than Zidovudine (AZT) |

The development of PHI-236 is a prime example of rational drug design, which heavily relies on computational techniques like molecular modeling and docking studies. A computer model of the NNRTI binding pocket was utilized, which accounted for changes in the pocket's size, shape, and residue character resulting from known resistance mutations.

These molecular modeling studies revealed that PHI-236 could achieve maximized occupancy of the NNRTI-binding pocket researchgate.net. The 2,5-dimethoxy substitutions on the phenyl ring were found to be crucial for this enhanced activity. The 2-methoxy group fits into a specific cavity, providing additional contact with protein residues, while the 5-methoxy group allows for close contact with residues P95 and W229, which are not commonly associated with resistance mutations researchgate.net. This optimized fit and the resulting interactions contribute to the compound's high binding affinity and its potent inhibitory activity against both wild-type and mutant forms of HIV-1 reverse transcriptase researchgate.net. Docking models have also been instrumental in understanding the structure-activity relationships of derivatives and guiding the synthesis of new compounds with potentially improved efficacy nih.gov.

HIV-1 Reverse Transcriptase Inhibition

In Vitro and In Vivo Anti-HIV Activity

Research into thiourea derivatives has identified potent anti-HIV activity. A notable derivative incorporating the (2,5-dimethoxyphenyl) moiety is N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, also known as PHI-236. This compound has been investigated for its ability to inhibit the human immunodeficiency virus type 1 (HIV-1).

The primary mechanism of action for PHI-236 is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Molecular modeling studies have shown that the 2,5-dimethoxy substitution on the phenyl ring contributes to enhanced anti-HIV activity by maximizing the compound's occupancy within the NNRTI-binding pocket of the reverse transcriptase enzyme.

In vitro studies have demonstrated that PHI-236 possesses robust activity against both wild-type HIV-1 and primary clinical isolates that carry multiple mutations conferring resistance to other NNRTIs and nucleoside reverse transcriptase inhibitors (NRTIs). Its high binding affinity for HIV-1 RT is reflected in its low IC50 values, indicating that only a small concentration is needed to inhibit viral activity by 50%.

In vivo efficacy was evaluated in a humanized severe combined immunodeficient (SCID) mouse model for HIV/AIDS. In these studies, pretreatment of HIV-1 infected human monocytes with PHI-236 was shown to prevent systemic infection when introduced via the vaginal route. This highlights its potential as a microbicide to prevent sexual transmission of the virus.

Table 1: In Vitro Anti-HIV-1 Activity of PHI-236

This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for the this compound derivative, PHI-236, against HIV-1 reverse transcriptase (RT) and various viral strains.

| Target/Strain | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Wild-Type HIV-1 RT | Binding Affinity (Ki) | 0.07 | researchgate.netdergipark.org.trhueuni.edu.vn |

| Wild-Type HIV-1 | IC50 | <0.001 | researchgate.netdergipark.org.trhueuni.edu.vn |

| Primary Clinical Isolates (NRTI/NNRTI Resistant) | IC50 | 0.009 - 0.04 | researchgate.netdergipark.org.trhueuni.edu.vn |

| Multi-Drug Resistant HIV-1 (RT-MDR) | IC50 | 0.005 | dergipark.org.tr |

Antioxidant Properties

Thiourea derivatives are recognized for their antioxidant potential and ability to counteract oxidative stress by neutralizing free radicals.

Free Radical Scavenging Mechanisms

The antioxidant activity of thiourea compounds is primarily attributed to their ability to scavenge free radicals. The principal mechanism is believed to be Hydrogen Atom Transfer (HAT), where the N-H bonds in the thiourea molecule donate a hydrogen atom to a free radical, thereby neutralizing it. hueuni.edu.vn Theoretical studies suggest that the HAT mechanism is significantly preferred over the Single Electron Transfer (SET) mechanism for thiourea derivatives when reacting with free radicals. hueuni.edu.vn This class of compounds has shown effectiveness in scavenging various reactive oxygen species (ROS), including hydroxyl (OH•) and superoxide (O₂•⁻) radicals. hueuni.edu.vn

Enhancement of Antioxidant Enzymes

Antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) form the body's primary endogenous defense against oxidative stress. SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPX. nih.govmdpi.comnih.gov While the direct enhancement of these enzymatic activities by this compound has not been extensively documented, the study of how exogenous compounds influence this enzymatic network is a key area of antioxidant research. Further investigation is needed to determine if this specific compound can upregulate or enhance the activity of these protective enzymes.

Comparative Analysis with Standard Antioxidants

The antioxidant potential of novel compounds is typically evaluated by comparing their activity against well-established standard antioxidants, such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT). jocpr.com Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity, with results often expressed as IC50 values. researchgate.nethueuni.edu.vn

While specific comparative data for this compound is limited, studies on other thiourea derivatives provide context. For instance, 1,3-diphenyl-2-thiourea (DPTU) has demonstrated significant radical scavenging activity in these assays. Such comparisons are crucial for gauging the relative potency of new antioxidant compounds.

Table 2: Antioxidant Activity of a Representative Thiourea Derivative (DPTU)

This table shows the IC50 values for 1,3-diphenyl-2-thiourea (DPTU) from DPPH and ABTS radical scavenging assays, illustrating the typical antioxidant evaluation for this class of compounds.

| Compound | Assay | IC50 (mM) | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Scavenging | 0.710 ± 0.001 | hueuni.edu.vnresearchgate.net |

| ABTS Scavenging | 0.044 ± 0.001 | hueuni.edu.vnresearchgate.net |

Enzyme Inhibition Studies

Beyond their antioxidant and antiviral properties, thiourea derivatives have been explored for their ability to inhibit other key enzymes involved in physiological and pathological processes.

Cholinesterase Inhibition (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.com

Several studies have shown that various thiourea derivatives exhibit inhibitory activity against both AChE and BChE. dergipark.org.tr For example, certain novel series of thiourea derivatives have demonstrated good BChE inhibitory activity, in some cases greater than that of the standard drug Galantamine. researchgate.netdergipark.org.tr While comprehensive data on this compound is not widely available, the general inhibitory potential of the thiourea scaffold against cholinesterases suggests it may be a promising area for further investigation. The activity of these compounds is typically quantified by their IC50 values against each enzyme.

Table 3: Cholinesterase Inhibition by Representative Unsymmetrical Thiourea Derivatives

This table presents the IC50 values for representative thiourea compounds against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), demonstrating the potential of this chemical class as enzyme inhibitors.

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 1-(2,4-dimethylphenyl)-3-phenylthiourea | AChE | >200 | nih.gov |

| BChE | 150 | nih.gov | |

| 1-(4-chlorophenyl)-3-phenylthiourea | AChE | >200 | nih.gov |

| BChE | 100 | nih.gov |

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in the biosynthesis of melanin, and its inhibitors are of interest for cosmetic and therapeutic applications. nih.govnih.gov While thiourea-containing drugs, in general, have been investigated as potential tyrosinase inhibitors, no specific studies on the tyrosinase inhibitory activity of this compound were found in the provided search results. nih.gov

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Although various thiourea derivatives have been screened for their inhibitory effects on these enzymes, there is no available research data specifically detailing the α-amylase and α-glucosidase inhibitory potential of this compound in the search results. researchgate.netresearchgate.net

Urease Inhibition

Urease inhibitors have potential applications in medicine and agriculture. core.ac.uknih.gov While numerous thiourea derivatives have been synthesized and evaluated for their urease inhibitory activity, specific studies focusing on this compound were not identified in the provided search results. core.ac.ukacs.org

Polyphenol Oxidase (PPO) Inhibition

Polyphenol oxidase (PPO) is an enzyme responsible for enzymatic browning in fruits and vegetables. tandfonline.com Although a series of N,N'-diarylureas were investigated as PPO inhibitors, specific data on the PPO inhibitory activity of this compound is not available in the provided search results. tandfonline.comtandfonline.com

Binding Interactions with PPO

No information regarding the binding interactions of this compound with polyphenol oxidase was found in the provided search results.

Effects on Enzyme Conformation and Activity

There were no studies found in the provided search results that detailed the effects of this compound on the conformation and activity of polyphenol oxidase.

Antimalarial Activities

Thiourea derivatives have been identified as a promising class of compounds in the search for new antimalarial agents. The thiourea scaffold is a key structural feature in various compounds that have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research into thiourea derivatives has explored their potential to inhibit parasitic growth, often through mechanisms that are distinct from existing antimalarial drugs, which is particularly crucial in the face of growing drug resistance.

While the broader class of thiourea derivatives has shown potential, specific data on the antimalarial activity of this compound is not extensively detailed in the currently available scientific literature. However, studies on related compounds underscore the therapeutic potential of this chemical family. For instance, the introduction of various aryl and alkyl substituents to the thiourea core has been shown to significantly influence the antimalarial potency. The exploration of structure-activity relationships in these derivatives continues to be an active area of research to optimize their efficacy against malaria parasites.

Antitubercular Activities

The thiourea scaffold is a recognized pharmacophore in the development of antitubercular agents. Numerous derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Isoxyl (thiocarlide), a diphenylthiourea derivative, is a known anti-tuberculosis drug used against multidrug-resistant strains, highlighting the clinical potential of this class of compounds. jst.go.jp The mechanism of action for many thiourea derivatives involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. jst.go.jp

While direct studies on "this compound" are limited, research on structurally related compounds provides valuable insights. For example, in a study of 1,3-diaryl substituted pyrazole-based thiourea derivatives, compounds featuring dimethoxy-substituted phenyl rings were evaluated for their activity against M. tuberculosis H37Rv. One of the synthetic intermediates, a pyrazole aniline (B41778) with a 3,4-dimethoxyphenyl group, exhibited moderate antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. nih.gov

Further investigations into other thiourea derivatives have shown a range of activities. In one study, a series of pyrazole-based thiourea compounds displayed moderate to good activity against M. tuberculosis H37Rv, with MIC values ranging from 1 to 32 µg/mL. nih.gov For instance, a derivative with a 4-fluorophenyl group showed an MIC of 2 µg/mL, while a benzyl-substituted counterpart had an MIC of 8 µg/mL. nih.gov Another study on new thiourea derivatives bearing a benzenesulfonamide moiety identified a compound with a Benzo nih.govnih.govdioxol group as having significant activity, with an MIC of 3.13 µg/mL. nih.gov These findings underscore the importance of the substitution pattern on the phenyl ring for antitubercular efficacy.

| Compound/Derivative | Target Organism | MIC (µg/mL) |

|---|---|---|

| Pyrazole aniline intermediate with 3,4-dimethoxyphenyl group | M. tuberculosis H37Rv | 8 |

| Pyrazole-based thiourea with 4-fluorophenyl group | M. tuberculosis H37Rv | 2 |

| Pyrazole-based thiourea with benzyl group | M. tuberculosis H37Rv | 8 |

| Thiourea with Benzo nih.govnih.govdioxol group | M. tuberculosis | 3.13 |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity

The introduction of various functional groups onto the core structure of (2,5-Dimethoxyphenyl)thiourea has led to a wide spectrum of biological activities, including antiviral, antimicrobial, and enzyme-inhibiting properties. rsc.orgresearchgate.net The electronic and steric characteristics of these substituents are key determinants of the molecule's interaction with biological targets. biointerfaceresearch.com For instance, the presence of electron-withdrawing groups can increase the acidity of the thiourea (B124793) NH groups, potentially enhancing hydrogen bonding interactions with biological receptors. biointerfaceresearch.com

Rational drug design, aided by computational modeling, has been successfully employed to create potent derivatives based on the this compound scaffold. A prominent example is the development of N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea (also known as PHI-236), a non-nucleoside inhibitor (NNI) of the HIV-1 reverse transcriptase (RT) enzyme. nih.govoup.com This compound was rationally designed using a computer model of the NNI binding pocket, which accounted for changes in size, shape, and amino acid character associated with clinically observed drug resistance mutations. nih.gov This design approach aimed to maximize the occupancy of the binding pocket. oup.comoup.com The resulting molecule, PHI-236, demonstrated high binding affinity for HIV-1 RT and showed potent activity against both wild-type and drug-resistant strains of the virus. oup.com

Systematic modifications of the aromatic ring and associated aliphatic chains of this compound derivatives have provided significant insights into SAR.

In the development of anti-HIV agents, substitutions on the phenyl ring were shown to be critical for activity. A study involving 14 phenyl-substituted pyridyl thiourea compounds revealed that specific substitutions significantly enhanced anti-HIV efficacy. oup.com For example, placing 2,5-dimethoxy, 2-fluoro, 3-fluoro, or 2-chloro groups on the phenyl ring was associated with potent inhibitory activity. oup.com Conversely, derivatives with 4-hydroxyl or 2-nitro substitutions were found to be inactive. oup.com This highlights the sensitivity of the biological target to the electronic and steric profile of the substituent. The presence of the 2,5-dimethoxy substituent, in particular, has been noted for enhancing anti-HIV activity in other complex heterocyclic systems as well. mdpi.com

The nature of the groups attached to the thiourea nitrogen atoms also plays a critical role. In studies on antileishmanial agents, derivatives with an aromatic ring, such as in N-(2,5-Dimethoxyphenyl)-N′-phenylthiourea, showed higher activity than those with an aliphatic chain. jst.go.jp It was also observed that bulkier aromatic rings in this position could further improve activity against the parasite. jst.go.jp Similarly, for urea (B33335) transporter (UT) inhibitors, modifications to phenylthiourea (B91264) analogs greatly influenced potency. The introduction of a nitro group at the meta-position (3-nitrophenyl-thiourea) resulted in one of the most potent inhibitors for both UT-A1 and UT-B isoforms. nih.gov

The table below summarizes the impact of various substituents on the anti-HIV activity of N-phenylethyl-N'-pyridyl thiourea derivatives.

| Phenyl Ring Substitution | Anti-HIV Activity (IC50) | Reference |

| 2,5-dimethoxy | <0.001 µM | oup.com |

| 2-fluoro | <0.001 µM | oup.com |

| 3-fluoro | <0.001 µM | oup.com |

| 2-chloro | <0.001 µM | oup.com |

| 3-methoxy | 0.001–0.007 µM | oup.com |

| 4-methyl | 0.001–0.007 µM | oup.com |

| 4-chloro | 0.001–0.007 µM | oup.com |

| 4-hydroxyl | >100 µM | oup.com |

| 2-nitro | >100 µM | oup.com |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for studying chemical systems and predicting their properties, thereby accelerating the drug discovery process. kallipos.grethernet.edu.et These methods provide insights into molecular structure, electronic properties, and ligand-target interactions that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For thiourea derivatives, DFT calculations are employed to determine optimized molecular geometries, understand electronic properties, and analyze non-covalent interactions. ukm.mynih.gov These calculations can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ukm.my

DFT studies have been used to understand the influence of different substituents on the properties of the thiourea scaffold. For example, analysis of benzothiazolyl-benzoylthiourea compounds showed that the HOMO was located on the benzothiazole (B30560) moiety while the LUMO was on the benzoylthiourea (B1224501) fragment, and that para substituents influenced the strength of intramolecular hydrogen bonds. ukm.my Such theoretical investigations help to rationalize experimental observations and provide a deeper understanding of the molecule's intrinsic properties. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. fip.org This method is widely used to understand and predict ligand-enzyme interactions.

In the case of the rationally designed anti-HIV agent PHI-236, molecular modeling studies revealed that the compound achieved maximized occupancy of the NNRTI-binding pocket of HIV-1 RT, which explains its high binding affinity. oup.comoup.com Docking studies have also been instrumental in evaluating other thiourea derivatives. For instance, N-benzoyl analogues of aminoglutethimide-thiourea were docked into the active sites of leishmanial enzymes like pteridine (B1203161) reductase (PTR1), pyruvate (B1213749) kinase (PK), and glycerol-3-phosphate dehydrogenase (GAPDH) to predict their mechanism of action. nih.gov Other studies have successfully docked thiourea derivatives into the active sites of bacterial enzymes such as penicillin-binding protein 2a (PBP2a) from MRSA and enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, correlating the docking scores with potential antibacterial activity. fip.orgjst.go.jp These docking simulations provide valuable information on binding poses and key interactions, such as hydrogen bonds, which are critical for inhibitory activity. mdpi.com

In silico methods are frequently used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. These predictions help to identify candidates with favorable drug-like properties and avoid costly failures in later development stages. farmaciajournal.com

For several chiral thioureas derived from L-cysteine, including N-(2,5-dimethoxyphenyl)-N′-(2-mercapto-carboxyethanyl)thiourea, computational predictions of drug-likeness and pharmacokinetic properties have been performed. nih.govtubitak.gov.trresearchgate.net These studies often assess compliance with established guidelines like Lipinski's Rule of Five. rsc.org Key molecular descriptors such as lipophilicity (Log P), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors are calculated to evaluate a compound's potential for oral bioavailability. fip.orgfarmaciajournal.com

The table below presents computationally predicted physicochemical properties for a representative benzoylthiourea compound, illustrating the types of data generated in such studies.

| Compound | Log P | Molar Refractivity (cm³/mol) | Topological Polar Surface Area (tPSA) (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds | Reference |

| Benzoylthiourea | 1.12 | 49.49 | 87.21 | 1 | 2 | 3 | fip.org |

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. univie.ac.atunina.it A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.govugm.ac.id

For thiourea derivatives, the core scaffold itself presents key pharmacophoric features. The thioamide moiety (-NH-C(S)-NH-) is a classic pharmacophore, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S) in a specific spatial arrangement. nih.govrsc.org This dual functionality allows for robust interactions with receptor sites, such as enzymes or proteins. acs.org

Pharmacophore models developed for various classes of bioactive thiourea derivatives consistently highlight these features. For instance, a model for acylthiourea derivatives with anti-influenza activity identified one HBA, one HBD, and three hydrophobic sites as crucial for activity. researchgate.net Similarly, studies on antimicrobial thiourea derivatives have emphasized the importance of the thiourea bridge as both a linker and a pharmacophore, complemented by hydrophobic aryl or heterocyclic rings. nih.govmdpi.com

In the context of this compound, a hypothetical pharmacophore model would include:

One Hydrogen Bond Donor (HBD): The N-H protons.

One Hydrogen Bond Acceptor (HBA): The sulfur atom of the C=S group.

A Hydrophobic/Aromatic Feature: The 2,5-dimethoxyphenyl ring.

Table 3: Common Pharmacophoric Features in Bioactive Thiourea Derivatives

| Feature | Description | Role in this compound |

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen attached, capable of donating it to form a hydrogen bond. | The N-H groups of the thiourea backbone. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N, S) that can accept a hydrogen bond. | The sulfur atom of the thiocarbonyl (C=S) group and potentially the oxygen atoms of the methoxy (B1213986) groups. |

| Hydrophobic/Aromatic Region (HY/AR) | A non-polar group or an aromatic ring that can engage in hydrophobic interactions. | The 2,5-dimethoxyphenyl ring system. |

Coordination Chemistry and Metal Complexes

Ligand Properties of (2,5-Dimethoxyphenyl)thiourea

The behavior of this compound as a ligand is dictated by the presence of multiple donor atoms and its capacity to exist in various protonation states.

This compound possesses two primary types of donor atoms: the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amine groups. This dual-donor nature allows for a variety of coordination modes.

Sulfur Coordination: As a soft donor, the sulfur atom preferentially coordinates to soft metal ions such as Ag(I) and Au(I). bohrium.comresearchgate.netnih.gov In its neutral form, the ligand typically acts as a simple monodentate ligand, bonding to the metal center exclusively through the sulfur atom. researchgate.netresearchgate.net This is the most common coordination mode for thiourea (B124793) derivatives.

Nitrogen and Sulfur (N,S) Chelation: Upon deprotonation of one of the N-H groups, the ligand becomes monoanionic and can act as a bidentate chelating agent, coordinating to a metal center via both a nitrogen atom and the sulfur atom. researchgate.netncl.ac.uk This results in the formation of a stable four-membered ring system (M-S-C-N). The formation of this chelate is often facilitated by basic conditions. researchgate.net

The 2,5-dimethoxyphenyl substituent, with its electron-donating methoxy (B1213986) groups, can increase the electron density on the thiourea backbone, potentially enhancing the donor strength of both the nitrogen and sulfur atoms.

This compound can coordinate to metal centers in several forms, depending on the reaction conditions, the metal ion, and the presence of a base. researchgate.net

Neutral Ligand: In acidic or neutral media, the compound typically coordinates as a neutral, monodentate ligand through its sulfur atom. researchgate.net

Monoanionic Ligand: In the presence of a base, one of the amide protons can be removed, creating a monoanionic ligand. This form is prone to act as a bidentate N,S-chelating agent. ncl.ac.ukresearchgate.net

Dianionic Ligand: Further deprotonation of the second N-H group can generate a dianionic ligand. This form also typically engages in N,S chelation, forming a four-membered metallacycle. ncl.ac.ukresearchgate.net The formation of dianionic complexes is less common than neutral or monoanionic coordination but has been documented for various thiourea derivatives with metals like platinum and rhodium. ncl.ac.ukresearchgate.net

The versatility in coordination modes—acting as a neutral monodentate, monoanionic bidentate, or dianionic bidentate ligand—allows this compound to form a wide variety of metal complexes with diverse geometries and properties. researchgate.net

Synthesis and Characterization of Metal Complexes

While the coordination chemistry of thiourea derivatives with coinage metals is a well-established field of study, specific research detailing the synthesis and characterization of copper, silver, and gold complexes with this compound is not extensively available in the reviewed scientific literature. General synthetic routes for thiourea complexes typically involve the reaction of a metal salt with the thiourea ligand in a suitable solvent. bohrium.com However, without specific experimental data for this compound, detailed findings and data tables for its specific complexes cannot be accurately presented. The following sections describe the general expectations for these complexes based on related compounds.

Copper complexes with various N,N'-disubstituted thiourea derivatives have been synthesized and characterized. Typically, the reaction of a Cu(II) salt, such as CuCl₂, with a thiourea ligand results in the formation of a complex where the ligand coordinates to the copper center. Depending on the reaction conditions, the thiourea can coordinate as a neutral ligand via the sulfur atom or as a deprotonated, anionic ligand in an N,S-chelating fashion. Characterization would typically involve techniques like IR spectroscopy, where a shift in the C=S stretching frequency would indicate coordination, and X-ray crystallography to determine the precise geometry.

Silver(I), being a soft metal ion, has a high affinity for the soft sulfur donor of the thiourea ligand. researchgate.netnih.gov Synthesis of silver(I)-thiourea complexes often involves reacting a silver salt (e.g., AgNO₃ or AgX where X is a halide) with the thiourea derivative. bohrium.comnih.gov The resulting complexes can feature various coordination numbers and geometries, including linear, trigonal planar, or tetrahedral, depending on the stoichiometry and the other ligands present. researchgate.netnih.gov For instance, complexes with formulas like [AgX(thiourea)(PPh₃)] have been reported for other thiourea derivatives, exhibiting a distorted trigonal planar geometry. nih.gov

Gold(I) also has a strong affinity for sulfur donors, and numerous gold(I)-thiourea complexes have been reported. researchgate.net Synthesis is often achieved by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the thiourea ligand. bohrium.com Gold(I) typically forms linear, two-coordinate complexes, and with monodentate thiourea ligands, species like [Au(thiourea)₂]⁺ are common, where the gold center is coordinated by the sulfur atoms of two thiourea ligands. Characterization would rely on NMR spectroscopy and single-crystal X-ray diffraction to confirm the structure and coordination environment of the gold center.

Other Metal Complexes (Cobalt, Nickel, Palladium, Platinum, Ruthenium, Zinc)

Thiourea and its derivatives are recognized as versatile ligands capable of forming stable complexes with a wide range of transition metals. This versatility stems from the presence of both soft sulfur and hard nitrogen donor atoms, allowing for various coordination modes. For this compound, coordination is expected to primarily occur through the sulfur atom, which is typical for simple thioureas. However, depending on reaction conditions and the metal center, it could also act as a bidentate ligand.